Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-
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Overview
Description
Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- is an organic compound with a complex structure that includes a bromine atom, an azo group, and various alkyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and diazotization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces amines .
Scientific Research Applications
Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the bromine atom may enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-(1,1-dimethylethyl)-: This compound lacks the bromine and azo groups, resulting in different chemical properties and reactivity.
Benzenamine, N,N-dimethyl-: This compound has dimethyl groups instead of the complex substituents found in Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-.
Uniqueness
The presence of the bromine atom and the azo group in Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- imparts unique chemical properties, such as enhanced reactivity and specific binding interactions, making it distinct from other similar compounds .
Properties
CAS No. |
832077-34-6 |
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Molecular Formula |
C13H20BrN3 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
5-bromo-2-(tert-butyldiazenyl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C13H20BrN3/c1-9(2)15-12-8-10(14)6-7-11(12)16-17-13(3,4)5/h6-9,15H,1-5H3 |
InChI Key |
LRJXHDZBYRDNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)N=NC(C)(C)C |
Origin of Product |
United States |
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